- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and EpoxidesChemPlusChem, 2020, 85(7), 1587-1595,
Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)

1-Methylpyridin-1-ium iodide structure
Produktname:1-Methylpyridin-1-ium iodide
1-Methylpyridin-1-ium iodide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-METHYLPYRIDIN-1-IUM IODIDE
- Pyridine methiodide
- 1-Methylpyridinium·iodide
- 1-Methylpyridinium iodide
- N-Methylpyridinium iodide
- PYRIDINIUM, 1-METHYL-, IODIDE
- Pyridinium, 1-methyl-, iodide (1:1)
- methylpyridinium iodide
- 1-methyl pyridinium iodide
- WLN: T6KJ A1 &I
- HLNJFEXZDGURGZ-UHFFFAOYSA-M
- NSC97384
- AX8266500
- 1-Methylpyridinium iodide, analytical standard
- 1-Methylpyridinium iodide (6CI, 7CI)
- Pyridinium, 1-methyl-, iodide (8CI, 9CI)
- 1-Methylpyridin-1-ium iodide
-
- MDL: MFCD00160400
- Inchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
- InChI-Schlüssel: HLNJFEXZDGURGZ-UHFFFAOYSA-M
- Lächelt: [I-].C1C=C[N+](C)=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 46.1
- Topologische Polaroberfläche: 3.9
Experimentelle Eigenschaften
- Farbe/Form: Solid
1-Methylpyridin-1-ium iodide Sicherheitsinformationen
- Signalwort:Danger
- Gefahrenhinweis: H302;H318
- Warnhinweis: P280;P301+P312+P330;P305+P351+P338+P310
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- RTECS:UU6300000
- Lagerzustand:Room temperature
1-Methylpyridin-1-ium iodide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3907646-5g |
1-Methylpyridin-1-iumiodide |
930-73-4 | 95% | 5g |
RMB 739.20 | 2025-02-20 | |
AstaTech | 50798-5/G |
1-METHYLPYRIDIN-1-IUM IODIDE |
930-73-4 | 97% | 5g |
$99 | 2023-09-17 | |
eNovation Chemicals LLC | D757268-5g |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 5g |
$110 | 2024-06-06 | |
Enamine | EN300-1663440-0.25g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 0.25g |
$24.0 | 2023-06-04 | |
Enamine | EN300-1663440-2.5g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 2.5g |
$94.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
1499.0CNY | 2021-07-17 | |
Cooke Chemical | BD3907646-100mg |
1-Methylpyridin-1-iumiodide |
930-73-4 | 95% | 100mg |
RMB 44.80 | 2025-02-20 | |
Enamine | EN300-1663440-10.0g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 10g |
$376.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 100mg |
57CNY | 2021-05-07 | |
Aaron | AR00GV7Q-250mg |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 250mg |
$4.00 | 2025-01-24 |
1-Methylpyridin-1-ium iodide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 24 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; overnight, reflux
Referenz
- Direct C-H Sulfonylimination of Pyridinium SaltsOrganic Letters, 2022, 24(15), 2821-2825,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ; overnight, 70 °C
Referenz
- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide FixationChemSusChem, 2018, 11(24), 4262-4268,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Acetone ; 16 h, rt → reflux
Referenz
- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]areneOrganic Chemistry Frontiers, 2019, 6(8), 1236-1243,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 12 h, 100 °C
Referenz
- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer BehaviorACS Omega, 2018, 3(11), 15281-15292,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 8 h, rt
Referenz
- Symmetric Halogen Bonding Is Preferred in SolutionJournal of the American Chemical Society, 2012, 134(12), 5706-5715,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 8 h, 80 °C
Referenz
- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagentsOrganic & Biomolecular Chemistry, 2023, 21(5), 1008-1013,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; overnight, reflux
Referenz
- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indolesOrganic Letters, 2023, 25(28), 5203-5208,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Acetone ; rt
Referenz
- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterasesLetters in Organic Chemistry, 2009, 6(6), 500-503,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" DichlorineChemistry - A European Journal, 2020, 26(61), 13776-13778,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 16 h, 90 °C
Referenz
- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical StudyAdvanced Synthesis & Catalysis, 2018, 360(20), 3990-3998,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 12 h, 90 °C
Referenz
- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium saltsOrganic Chemistry Frontiers, 2020, 7(17), 2405-2413,
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Toluene ; 3 h, reflux
Referenz
- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic HostsJournal of the American Chemical Society, 1998, 120(48), 12443-12452,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 12 h, 70 °C
Referenz
- Synthesis of 2-Formylpyrroles from Pyridinium Iodide SaltsOrganic Letters, 2020, 22(15), 6107-6111,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 2 h, 120 °C
Referenz
- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent OrganocatalysisAdvanced Synthesis & Catalysis, 2021, 363(20), 4779-4788,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ; 3 h, 25 °C
Referenz
- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in WaterAdvanced Synthesis & Catalysis, 2022, 364(1), 87-93,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; overnight, reflux
Referenz
- Structural considerations for charge-enhanced Bronsted acid catalystsJournal of Physical Organic Chemistry, 2020, 33(8),,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 24 h, reflux
Referenz
- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state studyOrganic & Biomolecular Chemistry, 2009, 7(18), 3698-3708,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
- The Synthesis of Evoninic Acids2006, , ,,
1-Methylpyridin-1-ium iodide Raw materials
1-Methylpyridin-1-ium iodide Preparation Products
1-Methylpyridin-1-ium iodide Verwandte Literatur
-
Sadia Shahbaz,Asif Ali Tahir,Tapas Mallick,Idris Al Siyabi,Bandar Y. Alfaifi,Safeer Ahmed New J. Chem. 2020 44 20212
-
Duo Fu,Jiaxi Xu Org. Biomol. Chem. 2023 21 1008
-
Isabella Richter,Jusaku Minari,Philip Axe,John P. Lowe,Tony D. James,Kazuo Sakurai,Steven D. Bull,John S. Fossey cation–π interactions control the conformation of nonrestricted (phenylalkyl)pyridines. Isabella Richter Jusaku Minari Philip Axe John P. Lowe Tony D. James Kazuo Sakurai Steven D. Bull John S. Fossey Chem. Commun. 2008 1082
-
Siva Bala Subramaniyan,Megarajan Sengan,Ramesh Subburethinam,Anbazhagan Veerappan New J. Chem. 2021 45 11937
-
Liang Li,Huijuan Cui,Zhou Yang,Xutang Tao,Xinsong Lin,Ning Ye,Huai Yang CrystEngComm 2012 14 1031
930-73-4 (1-Methylpyridin-1-ium iodide) Verwandte Produkte
- 2418716-77-3(5-(Azidomethyl)-2,4-dimethyl-3-(piperazin-1-yl)benzene-1-thiol)
- 2098003-08-6(Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate)
- 477889-09-1((E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide)
- 2138204-74-5(Sodium 2,3-difluoro-4-methylbenzene-1-sulfinate)
- 848860-96-8(3-hydroxy-2-(trifluoroacetamido)propanoic acid)
- 1000806-61-0((R)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate)
- 2680828-45-7(benzyl N-5-(4-bromophenyl)-1,3-thiazol-2-ylcarbamate)
- 2137698-21-4(3-(Pyrrolidin-1-yl)propane-1-sulfonyl fluoride)
- 10468-90-3(3-Iodo-L-thyronine)
- 2172261-79-7(5-(cyclopropylmethyl)-1-(3-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide

Reinheit:99%
Menge:25g
Preis ($):440.0